REACTION_CXSMILES
|
[CH2:1]=[C:2]([CH:5]([CH3:11])[CH2:6][C:7]([CH3:10])([CH3:9])[CH3:8])[CH:3]=[O:4]>[Pd]>[CH3:1][CH:2]([CH:5]([CH3:11])[CH2:6][C:7]([CH3:8])([CH3:10])[CH3:9])[CH:3]=[O:4]
|
Name
|
|
Quantity
|
235 g
|
Type
|
reactant
|
Smiles
|
C=C(C=O)C(CC(C)(C)C)C
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
The resulting propanal, 231.8 g, was distilled
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C=O)C(CC(C)(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 221.7 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 95.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |